

Fmoc-D-3,3-Diphenylalanine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Fmoc-D-3,3-Diphenylalanine*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical properties of **Fmoc-D-3,3-Diphenylalanine**, a key building block in modern peptide chemistry. This document details its core characteristics, applications in peptide synthesis, and relevant experimental protocols.

Core Physical and Chemical Properties

Fmoc-D-3,3-Diphenylalanine is a non-natural amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). The presence of the fluorenylmethoxycarbonyl (Fmoc) protecting group on the amine and the two phenyl groups on the β -carbon atom give this molecule unique properties that are highly valued in the design of novel peptides and peptidomimetics.

Property	Value
Molecular Formula	C ₃₀ H ₂₅ NO ₄ [1][2]
Molecular Weight	463.52 g/mol [1]
Appearance	White to off-white solid/powder[2]
CAS Number	189937-46-0[2][3]
Purity	≥99% (Chiral HPLC, HPLC)[2]
Melting Point	116.5-119.5 °C[4]
Optical Rotation	[α] ²⁰ /D = +21 ± 2° (c=1 in DMF)[2]
Solubility	Soluble in DMSO (200 mg/mL with ultrasonic assistance)[5]
Storage Conditions	Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month[5]

Applications in Peptide Synthesis and Drug Development

The primary application of **Fmoc-D-3,3-Diphenylalanine** is as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). The incorporation of the bulky 3,3-diphenylalanine residue into a peptide chain can impart several desirable properties:

- **Enhanced Stability:** The steric hindrance provided by the two phenyl groups can protect the peptide backbone from enzymatic degradation, thereby increasing its in vivo half-life.[2][4]
- **Conformational Rigidity:** The bulky side chain can restrict the conformational freedom of the peptide, which can be advantageous in designing peptides with specific secondary structures and high binding affinities for their biological targets.
- **Modulation of Bioactivity:** The introduction of this non-natural amino acid can significantly influence the biological activity of a peptide, potentially leading to enhanced potency or altered receptor selectivity.[4]

These properties make **Fmoc-D-3,3-Diphenylalanine** a valuable tool for medicinal chemists and drug development professionals in the design of peptide-based therapeutics with improved pharmacokinetic and pharmacodynamic profiles.^[4]

Experimental Protocols

While a specific protocol for the synthesis of **Fmoc-D-3,3-Diphenylalanine** itself is not readily available in public literature, its use in solid-phase peptide synthesis follows standard Fmoc chemistry protocols. Below are generalized methodologies for its incorporation into a peptide chain.

General Protocol for Incorporation of Fmoc-D-3,3-Diphenylalanine in SPPS

This protocol outlines the key steps for coupling **Fmoc-D-3,3-Diphenylalanine** to a resin-bound peptide chain.

- 1. Resin Swelling:** The solid support (e.g., Rink amide resin) is swelled in a suitable solvent, typically N,N-dimethylformamide (DMF), for a specified period (e.g., 1 hour) to ensure optimal reaction conditions.
- 2. Fmoc Deprotection:** The Fmoc protecting group of the N-terminal amino acid on the growing peptide chain is removed to expose the free amine. This is typically achieved by treating the resin with a 20% solution of piperidine in DMF for a short period (e.g., 2 x 10 minutes). The completion of the deprotection can be monitored by UV spectroscopy by detecting the release of the dibenzofulvene-piperidine adduct.
- 3. Washing:** The resin is thoroughly washed with DMF to remove residual piperidine and the byproducts of the deprotection reaction.
- 4. Amino Acid Activation and Coupling:** **Fmoc-D-3,3-Diphenylalanine** is pre-activated to facilitate the formation of the amide bond. A common activation method involves the use of a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA) in DMF. The activated amino acid solution is then added to the

resin, and the coupling reaction is allowed to proceed, typically for 1-2 hours at room temperature.

5. Washing: The resin is again thoroughly washed with DMF to remove excess reagents and byproducts.

6. Repetition: These deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

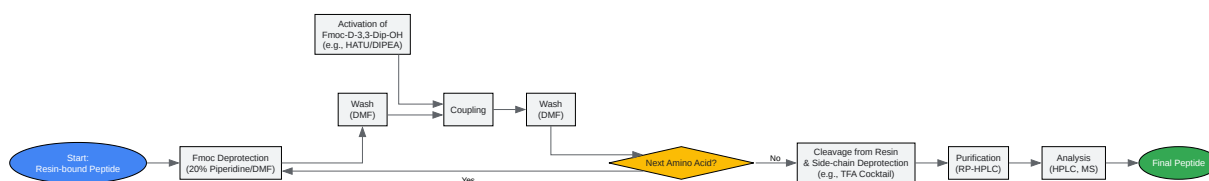
7. Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved by treating the resin with a cleavage cocktail, a common example being a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS).

8. Purification: The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).

9. Analysis: The purity and identity of the final peptide are confirmed using analytical techniques such as analytical RP-HPLC and mass spectrometry.

Visualizations

Logical Workflow for Fmoc-D-3,3-Diphenylalanine in SPPS



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Caption: General workflow for the incorporation of **Fmoc-D-3,3-Diphenylalanine** in Solid-Phase Peptide Synthesis.

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